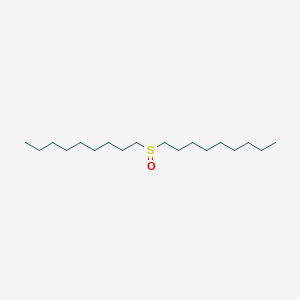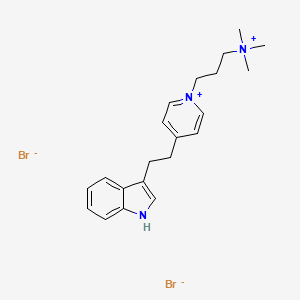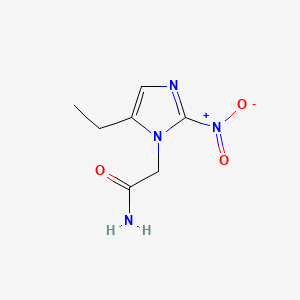
5-Methyl-2,3-dihydro-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing aromatic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a thiophene ring, with a methyl group attached to the fifth carbon of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1-benzothiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2-(methylthio)phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The choice of synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product. Catalytic processes and continuous flow reactors are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, nitrated, or other substituted derivatives
Applications De Recherche Scientifique
5-Methyl-2,3-dihydro-1-benzothiophene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-2,3-dihydro-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound without the methyl group.
2-Methylbenzothiophene: A similar compound with the methyl group attached to the second carbon of the thiophene ring.
3-Methylbenzothiophene: A similar compound with the methyl group attached to the third carbon of the thiophene ring.
Uniqueness
5-Methyl-2,3-dihydro-1-benzothiophene is unique due to the specific position of the methyl group, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the fifth position may enhance certain properties, such as stability or interaction with specific molecular targets .
Propriétés
Numéro CAS |
14450-23-8 |
|---|---|
Formule moléculaire |
C9H10S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H10S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3 |
Clé InChI |
UKWBFMJSVMQSPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
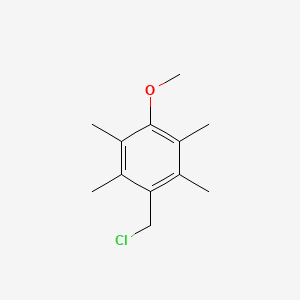
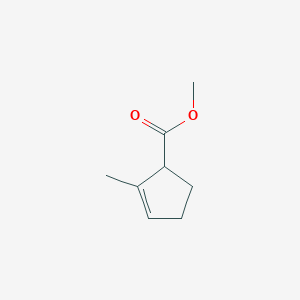
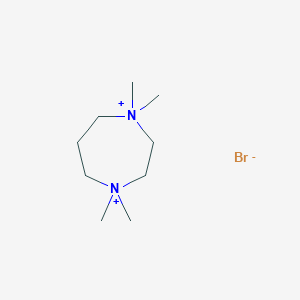
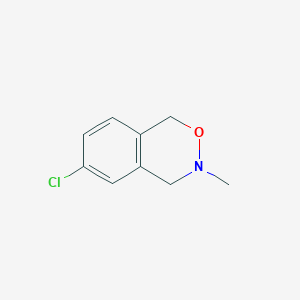
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
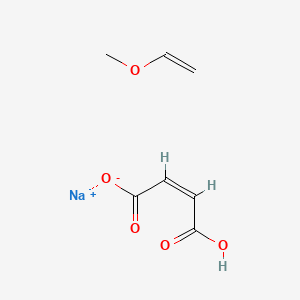
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
